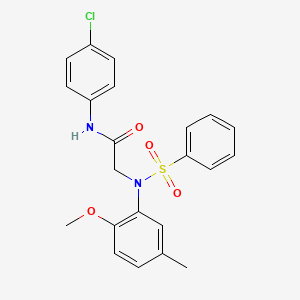![molecular formula C13H16N2O3 B5235360 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. PAC-1 has been studied extensively for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the activation of procaspase-3, which is a proapoptotic protein that is inactive in cancer cells. This compound binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway. This mechanism is thought to be specific to cancer cells, as normal cells do not express procaspase-3.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it is less likely to cause side effects in normal cells. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the development of more soluble derivatives of this compound to improve its bioavailability. Additionally, further studies are needed to investigate the potential of this compound in combination with other cancer therapies, as well as its potential for use in other diseases.
合成方法
The synthesis of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the reaction of 3-aminopyridine with cyclohexanone to form 3-(cyclohexylamino)pyridine. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is finally reacted with glycine to produce this compound. The overall yield of this synthesis method is about 20%.
科学研究应用
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its ability to induce apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. This compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
属性
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWQUGLCPAHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
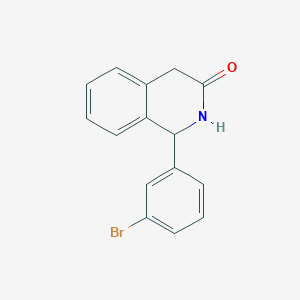
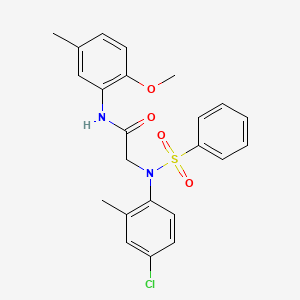
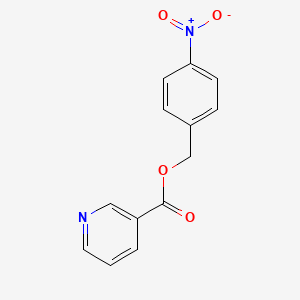
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235299.png)
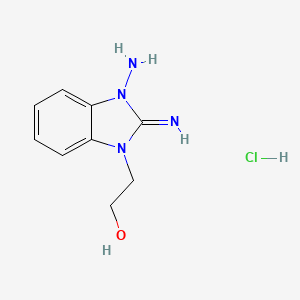
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
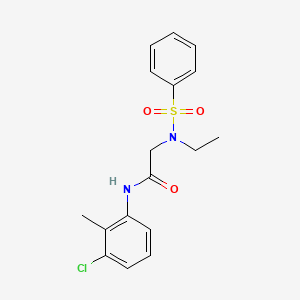
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
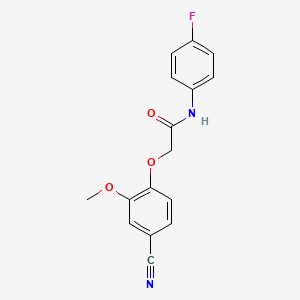
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)
